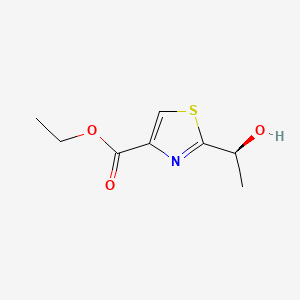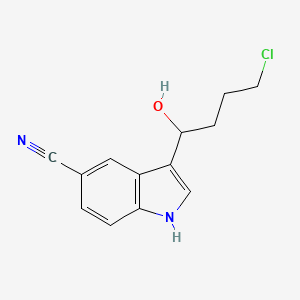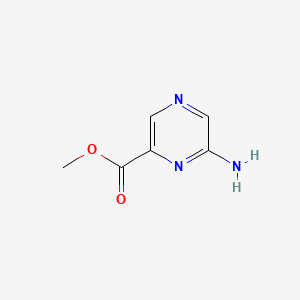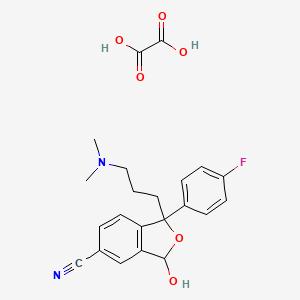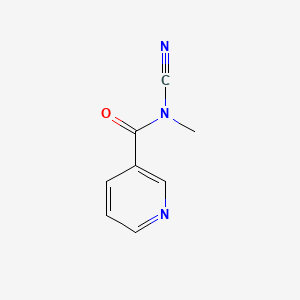
N-cyano-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-cyano-N-methyl- is a chemical compound with the molecular formula C8H7N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-cyano-N-methyl- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarboxamide, N-cyano-N-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N-cyano-N-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-cyano-N-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxamide: Another pyridine derivative with similar chemical properties.
Pyridine-3-carboxamide: Shares structural similarities but differs in functional groups.
Pyridine-4-carboxamide: Another isomer with distinct chemical behavior.
Uniqueness
3-Pyridinecarboxamide, N-cyano-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its cyano and methyl groups make it a versatile compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
116009-24-6 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.164 |
Nom IUPAC |
N-cyano-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-11(6-9)8(12)7-3-2-4-10-5-7/h2-5H,1H3 |
Clé InChI |
GEEVCLBXJBIXBM-UHFFFAOYSA-N |
SMILES |
CN(C#N)C(=O)C1=CN=CC=C1 |
Synonymes |
3-Pyridinecarboxamide,N-cyano-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



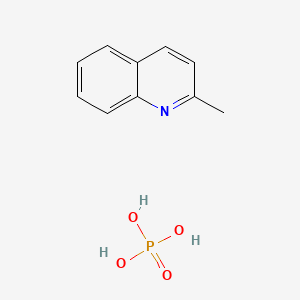
![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)
![(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/new.no-structure.jpg)
